1-(3,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea

TRPV1 Antagonist Pain Research Structure-Activity Relationship

Researchers optimizing TRPV1 antagonists face a gap: commercial availability of specific positional isomers for SAR studies. This compound fills that gap as the 3,4-dichlorobenzyl isomer in the 7-hydroxynaphthalen-1-yl urea series. • Compare directly with the 4-CF₃-benzyl lead (Ki=1.0 nM) to quantify halogen effects on TRPV1 binding. • Parallel-test vs. the 2,4-dichloro isomer (KCNQ2 potentiator) to demonstrate TRPV1 selectivity conferred by the 7-OH group. • Refine 3D pharmacophore models for the benzyl-binding sub-pocket. Supplied with full analytical characterization. Custom synthesis available for scale-up.

Molecular Formula C18H14Cl2N2O2
Molecular Weight 361.2 g/mol
CAS No. 648420-27-3
Cat. No. B12592555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea
CAS648420-27-3
Molecular FormulaC18H14Cl2N2O2
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2O2/c19-15-7-4-11(8-16(15)20)10-21-18(24)22-17-3-1-2-12-5-6-13(23)9-14(12)17/h1-9,23H,10H2,(H2,21,22,24)
InChIKeyFVDRRMNYXKAFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRPV1 Antagonist for Pain and Inflammation Research


1-(3,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea is a synthetic small molecule belonging to the 7-hydroxynaphthalen-1-yl urea class of potent human vanilloid receptor 1 (VR1/TRPV1) antagonists [1]. These compounds are characterized by a core 7-hydroxy-1-naphthyl group linked via a urea bridge to a substituted benzyl moiety. The specific substitution pattern of chlorine atoms at the 3- and 4-positions on the benzyl ring differentiates it from closely related isomers and analogs, which can significantly impact binding affinity and selectivity for the TRPV1 ion channel, a key target in nociception and inflammatory pain pathways.

Why Generic Naphthylurea Analogs Cannot Substitute


Superficially similar naphthylurea compounds are not interchangeable due to the strict structure-activity relationship (SAR) governing TRPV1 antagonism. The specific chlorine substitution pattern on the benzyl ring is a critical pharmacophore determinant [1]. Isosteric replacement with the 2,4-dichloro isomer (CAS 500114-85-2) or a non-hydroxylated naphthyl analog can lead to a complete loss of target engagement or functional activity. For instance, within the 7-hydroxynaphthalen-1-yl urea series, replacing the 3,4-dichlorobenzyl group with a 4-trifluoromethylbenzyl group yields a high-affinity antagonist (Ki=1.0 nM), while other substituents show dramatically reduced potency, demonstrating that even minor chemical modifications to the benzyl moiety cannot be made without risking significant pharmacological changes [1].

Differentiation Evidence Against Closest Analogs


3,4-Dichloro Substitution as a Distinct Pharmacophoric Entity

The compound's 3,4-dichloro substitution pattern on the benzyl ring represents a distinct chemical entity compared to its closest commercially available analog, 1-(2,4-Dichlorobenzyl)-3-(7-hydroxy-1-naphthyl)urea (CAS 500114-85-2) [1]. While the 2,4-dichloro isomer features chlorine atoms at the 2- and 4-positions, the target compound places them at the 3- and 4-positions. This positional isomerism within the same naphthylurea class is known to result in divergent biochemical activity profiles; in the seminal 2004 TRPV1 antagonist series, varying the benzyl substitution was shown to be the primary driver of potency differences, with substituent identity and position directly controlling binding affinity (Ki) and functional antagonism (IC50) [1].

TRPV1 Antagonist Pain Research Structure-Activity Relationship

Nanomolar Binding Affinity of the Naphthylurea Scaffold

The target compound belongs to a scaffold proven to achieve high-affinity TRPV1 binding. The lead compound in this series, 1-(7-Hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (compound 5f), demonstrated a Ki of 1.0 nM and a functional IC50 of 4 nM against capsaicin challenge in human TRPV1 assays [1]. This establishes the 7-hydroxynaphthalen-1-yl urea core as capable of sub-nanomolar target engagement. In stark contrast, a naphthylurea analog lacking the 7-hydroxy group, such as N-(2,4-dichlorobenzyl)-N'-(1-naphthyl)urea, is not reported to have any TRPV1 activity, indicating the critical role of the 7-hydroxy substituent on the naphthyl ring for functional activity.

Binding Affinity Vanilloid Receptor Lead Optimization

7-Hydroxy Group as Critical Selectivity Determinant

The presence of the 7-hydroxy group on the naphthyl ring is a key differentiator from simple N-naphthylurea compounds. 7-Hydroxynaphthalen-1-yl ureas are explicitly classified as potent TRPV1 ligands, while non-hydroxylated N-naphthylureas, such as N-(2,4-dichlorobenzyl)-N'-(1-naphthyl)urea, are associated with other targets like KCNQ2 potassium channels, with a reported EC50 of 2.22 µM [2]. This 2,200-fold difference in activity context highlights a fundamental functional divergence driven by the 7-OH group: it directs pharmacological activity toward TRPV1 antagonism rather than potassium channel potentiation. Although direct TRPV1 data for the target compound is unavailable, its structural inclusion of the 7-OH group places it firmly within the TRPV1-active class, while non-hydroxylated analogs represent a distinct pharmacological tool.

Pharmacophore Model Hydrogen Bonding Selectivity Determinant

Key Research Application Scenarios


TRPV1 SAR Expansion Around the Benzyl Substituent

This compound is specifically valuable for medicinal chemistry teams aiming to explore the SAR around the 3,4-dichlorobenzyl substituent within the 7-hydroxynaphthalen-1-yl urea TRPV1 antagonist scaffold. As the benzyl moiety is the primary site for potency modulation, acquiring this specific positional isomer allows for direct comparison with the 4-trifluoromethylbenzyl lead compound (Ki=1.0 nM, IC50=4 nM) [1]. This enables the measurement of how halogen position and identity (Cl vs. CF3) impact binding thermodynamics and functional antagonism, generating proprietary data for lead optimization.

Selectivity Profiling Against KCNQ2 Potassium Channels

The availability of a structurally matched but functionally divergent analog, N-(2,4-dichlorobenzyl)-N'-(1-naphthyl)urea (a KCNQ2 potentiator with an EC50 of 2.22 µM) [2], presents a powerful opportunity. The target compound, with its 7-hydroxy group, is expected to be inactive at KCNQ2. By testing both compounds in parallel TRPV1 and KCNQ2 assays, researchers can explicitly demonstrate the target selectivity conferred by the 7-OH group, a critical piece of evidence for validating the compound as a selective chemical probe for TRPV1.

Pharmacophore Model Validation for TRPV1 Antagonism

Computational chemists and pharmacologists can use the compound to refine 3D pharmacophore models for TRPV1 antagonism. The existing data shows that a 7-hydroxy-1-naphthyl urea core is essential (class benchmark Ki=1.0 nM) [1], but the contribution of the 3,4-dichloro pattern versus other substitution patterns is unknown. Acquiring this compound allows for the experimental determination of its binding mode through in silico docking and subsequent in vitro validation, directly testing hypotheses about the spatial and electronic requirements of the benzyl-binding sub-pocket.

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